molecular formula C8H10N2O B1528766 1-(4-Aminopyridin-3-yl)propan-1-one CAS No. 1341530-36-6

1-(4-Aminopyridin-3-yl)propan-1-one

Cat. No.: B1528766
CAS No.: 1341530-36-6
M. Wt: 150.18 g/mol
InChI Key: LLEDKGNRAVIHNF-UHFFFAOYSA-N
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Description

1-(4-Aminopyridin-3-yl)propan-1-one is an organic compound belonging to the class of pyridine derivatives. It features an amino group attached to the fourth position of a pyridine ring and a propanone moiety at the third position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminopyridin-3-yl)propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminopyridine with propanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired compound. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminopyridin-3-yl)propan-1-one undergoes various types of chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in 1-(4-nitropyridin-3-yl)propan-1-one.

  • Reduction: The compound can be reduced to form 1-(4-aminopyridin-3-yl)propan-1-ol.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation, to introduce halogen atoms at different positions on the ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Halogenating agents such as bromine (Br₂) and iodine (I₂) are employed, often in the presence of a catalyst like iron (III) chloride (FeCl₃).

Major Products Formed:

  • Oxidation: 1-(4-nitropyridin-3-yl)propan-1-one

  • Reduction: 1-(4-aminopyridin-3-yl)propan-1-ol

  • Substitution: Halogenated derivatives of this compound

Scientific Research Applications

1-(4-Aminopyridin-3-yl)propan-1-one has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of pyridine derivatives with various biomolecules.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Aminopyridin-3-yl)propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 1-(3-aminopyridin-4-yl)ethanone

  • 1-methyl-4-(6-aminopyridin-3-yl)piperazine

Properties

IUPAC Name

1-(4-aminopyridin-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEDKGNRAVIHNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341530-36-6
Record name 1-(4-aminopyridin-3-yl)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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